

Seebeck coefficient of nickel silicide composites

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An In-depth Technical Guide to the Seebeck Coefficient of Nickel Silicide Composites

Abstract

Nickel silicide-based composites are emerging as promising materials for thermoelectric applications, offering an earth-abundant, non-toxic, and cost-effective alternative to traditional thermoelectric materials.^{[1][2]} The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which is directly proportional to the square of the Seebeck coefficient (S).^[3] A high Seebeck coefficient is therefore a critical factor for efficient energy conversion.^[4] This technical guide provides a comprehensive overview of the Seebeck coefficient in nickel silicide composites, detailing synthesis methodologies, measurement protocols, and a data-driven analysis of the factors influencing thermoelectric performance. It aims to serve as a core resource for researchers and scientists engaged in the development of advanced thermoelectric materials.

Introduction to Thermoelectrics and the Seebeck Effect

The Seebeck effect describes the phenomenon where a temperature difference (ΔT) across a conducting material generates a voltage (ΔV).^[4] The Seebeck coefficient (S), also known as thermopower, is a measure of the magnitude of this induced voltage in response to the temperature difference, defined as $S = -\Delta V / \Delta T$.^{[4][5]} The sign of the Seebeck coefficient indicates the dominant type of charge carrier; it is positive for p-type materials (hole conduction) and negative for n-type materials (electron conduction).^[4]

The overall performance of a thermoelectric material is evaluated by the dimensionless figure of merit, ZT, given by the equation:

$$ZT = (S^2\sigma / \kappa)T$$

where:

- S is the Seebeck coefficient
- σ is the electrical conductivity
- κ is the thermal conductivity (comprising lattice κ_l and electronic κ_e contributions)[3]
- T is the absolute temperature[3]

To maximize ZT, a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity are required. Nickel silicide (NiSi) composites are of particular interest because they offer a pathway to enhance ZT. Nanostructuring, for instance, by creating composites of silicon and nickel silicide nanocrystals, can effectively scatter phonons at grain boundaries, thereby reducing thermal conductivity while potentially maintaining good electrical properties.[3] [6]

Synthesis of Nickel Silicide Composites

The thermoelectric properties of nickel silicide composites are highly dependent on their synthesis and processing. Common methods include thin-film deposition for micro-device applications and bulk synthesis for larger-scale generators.

Experimental Protocol 1: Thin-Film Synthesis by Magnetron Sputtering

This method is used to create Ni-Si nanocomposite films doped with p-type or n-type carriers. [6]

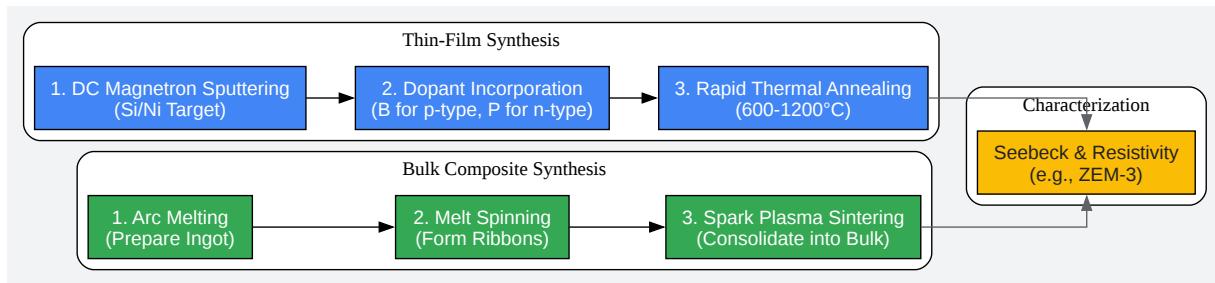
- Deposition: Amorphous Ni-Si alloy films, with a typical composition ratio of $Si/Ni = 20$, are deposited onto silicon or fused silica (SiO_2) substrates using DC magnetron sputtering.[6] The sputtering is conducted in a pure Argon gas environment.[6]

- Doping: To create p-type or n-type films, dopants are incorporated into the alloy films. Boron (B) is used for p-type doping, and Phosphorus (P) is used for n-type doping, typically at a concentration of 2 mol. %.[\[6\]](#)
- Annealing: The doped films undergo rapid thermal annealing at temperatures ranging from 600°C to 1200°C in an Ar or N₂ atmosphere.[\[6\]](#) This step activates the dopants and promotes the formation of Si and nickel silicide nanocrystals.[\[6\]](#) Infrared lamp heating is often used to control the annealing time precisely, preventing dopant outdiffusion and oxidation.[\[6\]](#)

Experimental Protocol 2: Bulk Composite Synthesis by Melt Spinning and Spark Plasma Sintering (SPS)

This combined approach is effective for producing bulk Si/NiSi₂ nanocomposites.[\[3\]](#)[\[7\]](#)

- Alloy Preparation: An ingot with the desired composition (e.g., (Si₁₀₀P₃)₉₈Ni₂) is prepared by arc-melting the constituent elements in an argon atmosphere.[\[3\]](#)
- Melt Spinning: The ingot is subjected to melt spinning, a rapid solidification technique. The molten alloy is ejected onto a rapidly rotating copper wheel, forming thin ribbons with a nanocrystalline or amorphous structure. This helps in creating finely dispersed NiSi₂ precipitates.[\[3\]](#)
- Spark Plasma Sintering (SPS): The resulting ribbons are pulverized and then consolidated into a dense bulk sample using SPS. This process uses pulsed direct current and uniaxial pressure to sinter the powder at a high rate, which helps in retaining the nanostructure.[\[3\]](#)



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Fig. 1: Experimental workflows for synthesizing and characterizing thin-film and bulk nickel silicide composites.

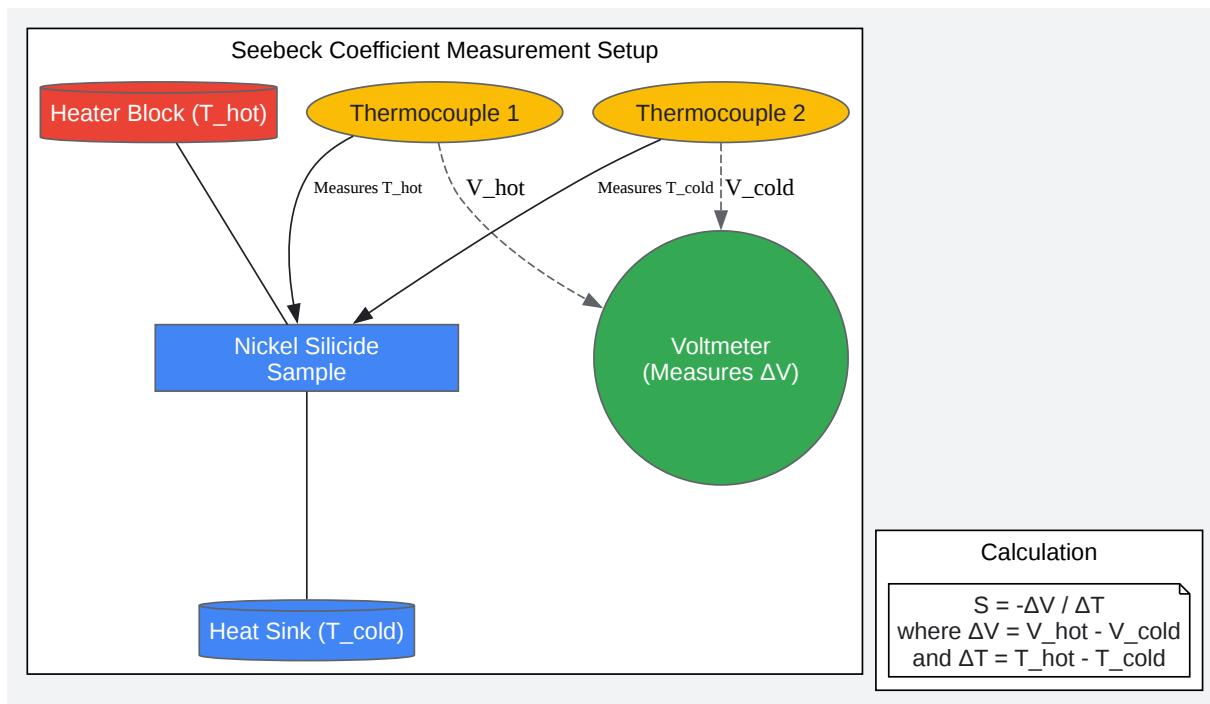
Experimental Measurement of the Seebeck Coefficient

Accurate measurement of the Seebeck coefficient is crucial for evaluating thermoelectric materials. A standard technique is the differential method, often performed using a commercial system like the ULVAC ZEM-3, which can simultaneously measure electrical resistivity.[6][8][9]

Experimental Protocol 3: Seebeck Coefficient Measurement

- **Sample Preparation:** A bar- or prism-shaped sample of the material is prepared with specific dimensions (e.g., 2-4 mm thick, 2-4 mm wide, and >12 mm high).[9]
- **Mounting:** The sample is mounted vertically between two electrode blocks inside a furnace. [8][9] Two thermocouples are pressed against the side of the sample at a known distance apart.[8]
- **Heating and Gradient Creation:** The furnace heats the entire sample to a specified ambient temperature. A small heater integrated into one of the blocks then creates a stable temperature gradient (ΔT) across the length of the sample.[9]

- Measurement: The two thermocouples measure the temperatures at the hot (T_h) and cold (T_c) ends of the measurement section. Simultaneously, the voltage (ΔV) generated across the sample due to the Seebeck effect is measured using the same thermocouple leads.[9]
- Calculation: The Seebeck coefficient is calculated from the slope of the ΔV versus ΔT plot ($S = -\Delta V / \Delta T$).[5] Measurements are typically performed in a controlled atmosphere (e.g., Helium or vacuum) to prevent sample oxidation at high temperatures.[8]



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Fig. 2: Schematic diagram of a typical experimental setup for measuring the Seebeck coefficient.

Data Summary: Thermoelectric Properties of Ni-Si Composites

The following tables summarize key quantitative data from cited research on nickel silicide composites, focusing on the Seebeck coefficient and related thermoelectric properties at room temperature (RT).

Table 1: Room Temperature Thermoelectric Properties of Doped Ni-Si Nanocomposite Films (Data compiled from a study on films annealed at 1150°C)[6]

Property	p-type (B-doped)	n-type (P-doped)	Units
Seebeck Coefficient (S)	152	-196	µV/K
Electrical Resistivity (ρ)	$\sim 1.3 \times 10^{-5}$	$\sim 2.5 \times 10^{-5}$	Ω·m
Carrier Concentration	3.4×10^{20}	1.7×10^{20}	cm ⁻³
Carrier Mobility	22	22	cm ² /Vs
Power Factor (S ² σ)	1.9	1.1	mW/mK ²
Thermal Conductivity (κ)	3.4 - 7.7	3.4 - 7.7	W/mK
Figure of Merit (ZT)	0.13	0.06	-

Table 2: Annealing Temperature Dependence of Seebeck Coefficient (S) at Room Temperature[6]

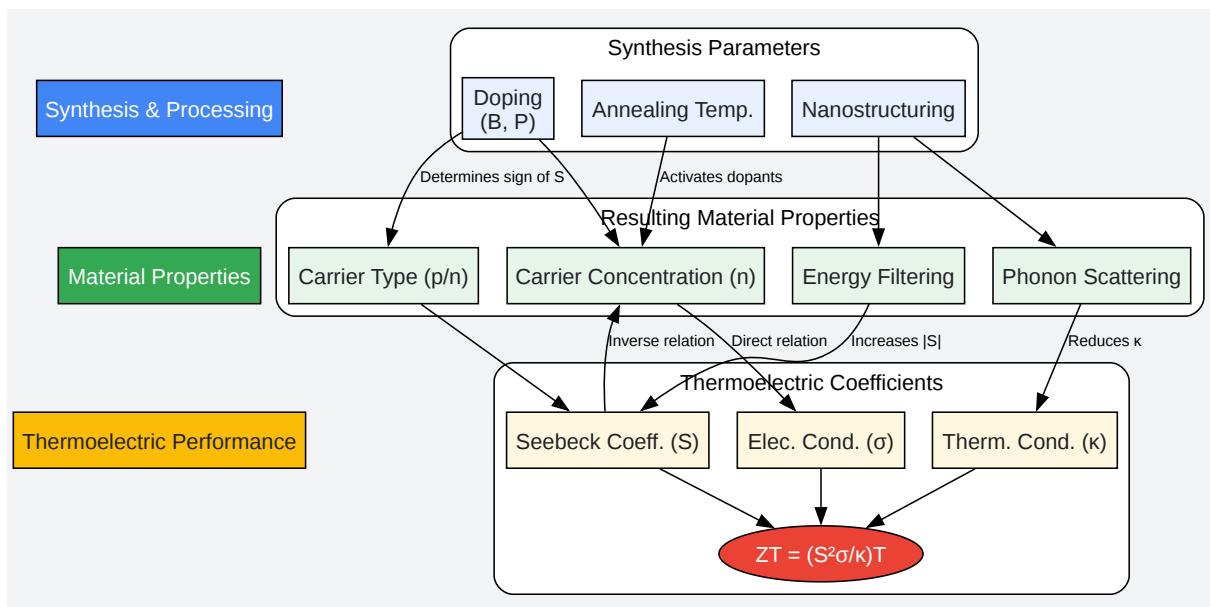
Annealing Temperature (°C)	S (p-type, B-doped) (μV/K)	S (n-type, P-doped) (μV/K)
600	56	-78
700	~100	~-120
800	~150	~-170
>800	~150 (saturated)	~-170 (saturated)

Factors Influencing the Seebeck Coefficient

The magnitude and sign of the Seebeck coefficient in nickel silicide composites are governed by several interrelated physical factors.^[4] Understanding these relationships is key to optimizing thermoelectric performance.

- **Doping and Carrier Type:** The sign of the Seebeck coefficient is determined by the majority charge carrier. Doping silicon with boron (a Group III element) creates holes, resulting in p-type conduction and a positive Seebeck coefficient.^[6] Conversely, doping with phosphorus (a Group V element) introduces excess electrons, leading to n-type conduction and a negative Seebeck coefficient.^[6]
- **Carrier Concentration:** The Seebeck coefficient is generally inversely proportional to the charge carrier concentration (n).^{[10][11]} As doping increases the number of free carriers, the Seebeck coefficient tends to decrease.^[10] However, electrical conductivity ($\sigma = nq\mu$) increases with carrier concentration. This creates a fundamental trade-off, and an optimal carrier concentration (typically 10^{19} – 10^{21} cm⁻³) is needed to maximize the power factor ($S^2\sigma$).
- **Annealing Temperature:** Thermal annealing plays a critical role in activating dopants and controlling the material's microstructure.^[6] As seen in Table 2, the absolute value of the Seebeck coefficient increases with annealing temperature up to about 800°C before saturating.^[6] This is attributed to improved crystallization and dopant activation, which influences the carrier concentration and energy states.^[6]
- **Nanostructuring and Energy Filtering:** The presence of interfaces between Si and Ni-silicide nanocrystals can enhance the Seebeck coefficient through an "energy filtering" effect.^[6] These interfaces can create potential barriers that preferentially scatter low-energy charge

carriers more than high-energy ones. This selective filtering process increases the average energy of the transported carriers, leading to a higher Seebeck coefficient than would be expected in bulk materials for the same carrier concentration.[6]



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Fig. 3: Logical relationship between synthesis parameters, material properties, and thermoelectric performance in Ni-Si composites.

Conclusion and Future Outlook

Nickel silicide composites have demonstrated significant potential for thermoelectric applications, with tunable Seebeck coefficients and favorable thermoelectric properties. The Seebeck coefficient can be effectively controlled through p-type and n-type doping, with values reaching 152 $\mu\text{V/K}$ and -196 $\mu\text{V/K}$ at room temperature, respectively.[6] The interplay between

carrier concentration, annealing temperature, and nanostructural effects like energy filtering is critical to optimizing the overall figure of merit.

Future research should focus on further enhancing the power factor and reducing thermal conductivity. This may involve exploring alternative dopants, optimizing the Si/Ni composition ratio, and developing advanced hierarchical nanostructures to maximize phonon scattering at interfaces while preserving carrier mobility. A deeper understanding of the charge transport mechanisms at Si/NiSi₂ interfaces will be crucial for designing the next generation of high-efficiency, silicide-based thermoelectric materials.

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